(2Z)-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with multiple substituents that may enhance its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the imino and carboxamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its biological activity can be explored for potential therapeutic applications, such as anti-inflammatory, antioxidant, or anticancer properties.
Medicine: The compound may be investigated for its pharmacological effects and potential as a drug candidate.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit or activate certain signaling pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide: Lacks the methoxy and tetrahydrofuran-2-ylmethyl groups, which may affect its reactivity and biological activity.
(2Z)-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of the tetrahydrofuran-2-ylmethyl group and the specific arrangement of functional groups in (2Z)-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide distinguishes it from similar compounds. These structural features may enhance its stability, reactivity, and biological activity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)imino-8-methoxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-28-16-9-10-19(21(13-16)30-3)26-24-18(23(27)25-14-17-7-5-11-31-17)12-15-6-4-8-20(29-2)22(15)32-24/h4,6,8-10,12-13,17H,5,7,11,14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZKGDIFKFYGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4CCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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